5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
Description
5-(Benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived small molecule characterized by a benzyloxy group at position 5 of the benzofuran core, a methyl group at position 2, and a 4-ethylphenyl carboxamide moiety at position 2. Benzofuran carboxamides are frequently explored in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties. The 4-ethylphenyl amide contributes to hydrophobic interactions, which may influence target binding or off-target effects.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-3-18-9-11-20(12-10-18)26-25(27)24-17(2)29-23-14-13-21(15-22(23)24)28-16-19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOGXYROMAANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, noted for its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is . Its structure includes:
- Benzofuran Core : A bicyclic structure integral to many biologically active compounds.
- Benzyloxy Group : Enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.
- Carboxamide Functional Group : Capable of forming hydrogen bonds, crucial for biological activity.
The mechanism of action involves interactions with specific molecular targets. The benzyloxy group enhances the compound's ability to engage with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme or receptor activity, leading to various biological effects, including antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Benzofuran derivatives have shown notable antimicrobial properties. For instance, compounds similar to this compound have been effective against various pathogens, including Mycobacterium tuberculosis . The mechanism often involves inhibiting critical bacterial enzymes involved in cell wall synthesis, such as the thioesterase domain of Pks13.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Pathogen | MIC (µM) | MBC (µM) |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | TBD | TBD |
| δ-Viniferin Analogues | Listeria monocytogenes | 4.42 | 35.3 |
| TAM16 | Mycobacterium tuberculosis | TBD | TBD |
Note: TBD = To Be Determined; further studies are required to establish specific MIC and MBC values for the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example, a related compound demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) by downregulating p53 and mediating the suppression of integrin α7, epithelial–mesenchymal transition (EMT), and matrix metalloproteinase 9 (MMP-9) in HCC cells .
Case Study: Anti-Metastatic Effects
In a study involving Huh7 cells (an HCC cell line), treatment with a benzofuran derivative significantly inhibited cell motility and proliferation. The compound was found to decrease p53 expression, which is crucial for EMT in HCC cells. Additionally, it suppressed integrin α7 expression and inhibited downstream signaling pathways such as FAK/AKT .
Table 2: Effects on Huh7 Cells
| Treatment Concentration (µM) | Cell Viability (%) | Integrin α7 Expression | p53 Expression |
|---|---|---|---|
| 0 | 100 | High | High |
| 5 | ~80 | Moderate | Moderate |
| 10 | ~50 | Low | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzofuran carboxamides from the evidence, focusing on substituent effects and inferred properties.
Substituent Analysis and Structural Diversity
A comparative table of key structural features is provided below:
Functional Implications
Position 5 Substituents: Benzyloxy (Target): Increases lipophilicity (logP) compared to cyclopropyl () or chloro (). Cyclopropyl (): Enhances metabolic stability due to reduced steric hindrance and oxidative resistance .
Amide Group Variations :
- N-(4-Ethylphenyl) (Target) : The ethyl group adds hydrophobicity, which may favor interactions with hydrophobic protein pockets but could reduce aqueous solubility.
- N-Methyl () : Simplifies synthesis and reduces steric bulk, possibly enhancing solubility but limiting binding specificity .
- Sulfamoylphenyl () : Polar sulfonamide improves solubility and may engage in hydrogen bonding, a feature absent in the target compound .
Hypothetical Pharmacological Profiles
While biological data are unavailable, structural analogs suggest:
- The target compound may exhibit moderate metabolic clearance due to the benzyloxy group but strong tissue penetration.
- ’s fluorophenyl and ’s oxadiazole could enhance target affinity via electronegative interactions .
- ’s sulfamoyl group might improve solubility but reduce blood-brain barrier permeability .
Q & A
Q. What are the optimal synthetic pathways for 5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves:
- Claisen condensation to form the benzofuran core.
- Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce substituents (e.g., benzyloxy, ethylphenyl groups) .
- Final amide coupling using reagents like HATU or EDCI in anhydrous DMF .
- Purity Control :
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Confirm final compound purity (>95%) using HPLC and H/C NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Techniques :
Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The benzyloxy group acts as a protecting group for hydroxyl moieties, enhancing stability during synthesis. It can be selectively removed via catalytic hydrogenation (H, Pd/C) or acidic conditions (e.g., HCl/MeOH) .
- Reactivity : The electron-donating benzyloxy group increases electron density on the benzofuran ring, facilitating electrophilic aromatic substitution (e.g., nitration, halogenation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzofuran-3-carboxamide derivatives?
- Strategies :
- Perform structure-activity relationship (SAR) studies to isolate the effects of substituents (e.g., benzyloxy vs. methoxy groups) .
- Use computational docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases, GPCRs) .
- Validate findings via orthogonal assays (e.g., enzymatic inhibition + cellular viability assays) .
Q. What experimental design principles apply to optimizing reaction yields for large-scale synthesis?
- Design of Experiments (DoE) :
- Use response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading).
- Prioritize factors via Pareto analysis (e.g., solvent polarity significantly impacts Suzuki coupling efficiency) .
Q. How do crystallographic data inform structural modifications to enhance solubility or bioavailability?
- X-ray Crystallography :
- Analyze crystal packing to identify hydrogen-bonding networks (e.g., amide–π interactions) that reduce solubility .
- Modify substituents (e.g., replace benzyloxy with PEG-linked groups) to disrupt crystalline lattice .
- Computational Prediction :
Calculate logP and polar surface area (PSA) using ChemAxon or Schrodinger Suite to balance lipophilicity and solubility .
- Computational Prediction :
Q. What role do fluorinated analogs play in comparative mechanistic studies?
- Case Example : Replacing benzyloxy with 4-fluorobenzoyloxy (as in EMBF analogs) alters electronic properties, enhancing metabolic stability and target affinity .
- Methodology :
- Synthesize fluorinated derivatives via Balz-Schiemann reaction or direct fluorination (Selectfluor®).
- Compare pharmacokinetic profiles (e.g., plasma half-life) in rodent models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition IC values?
- Root Causes :
- Assay variability (e.g., ATP concentration in kinase assays).
- Compound aggregation or solvent effects (DMSO >1% can denature proteins).
- Resolution :
- Standardize protocols (e.g., IC determination under uniform ATP/K conditions).
- Validate via surface plasmon resonance (SPR) to measure direct binding kinetics .
Methodological Resources
Q. Which computational tools are recommended for predicting metabolic pathways?
- Software :
- Meteor Nexus (Lhasa Ltd.): Predicts phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation).
- SwissADME : Estimates bioavailability, BBB permeability, and P-glycoprotein substrate likelihood .
Q. How can advanced separation technologies improve purification of stereoisomers?
- Techniques :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA).
- Supercritical fluid chromatography (SFC) for higher resolution and faster run times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
